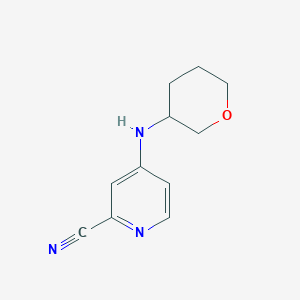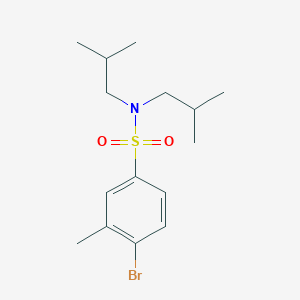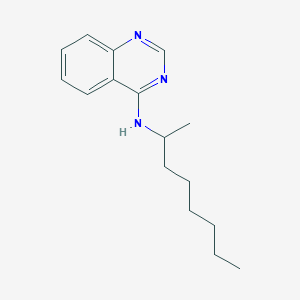![molecular formula C16H18BrNO3 B7570396 Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. In
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to increase the activity of certain enzymes that are involved in antioxidant defense.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Another advantage is its ability to induce apoptosis in cancer cells, which may make it a useful tool for studying the mechanisms of cell death. One limitation of using this compound in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on enzymes involved in cancer cell proliferation and survival. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate involves a multi-step process. The first step involves the reaction of 3-bromo-4-nitrobenzoic acid with furan-2-ylpropan-2-amine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoic acid. The next step involves the esterification of this acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-3-20-16(19)12-6-7-15(14(17)10-12)18-11(2)9-13-5-4-8-21-13/h4-8,10-11,18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOPNZWSPGOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)CC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)

![N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]butanamide](/img/structure/B7570366.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)



![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)

